4-(2-Methoxynaphthalen-1-yl)-N,N-dimethylaniline
Description
4-(2-Methoxynaphthalen-1-yl)-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines It features a naphthalene ring substituted with a methoxy group and an aniline moiety with two methyl groups attached to the nitrogen atom
Properties
CAS No. |
922511-72-6 |
|---|---|
Molecular Formula |
C19H19NO |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
4-(2-methoxynaphthalen-1-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C19H19NO/c1-20(2)16-11-8-15(9-12-16)19-17-7-5-4-6-14(17)10-13-18(19)21-3/h4-13H,1-3H3 |
InChI Key |
CLNJYQQHZHWLLX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxynaphthalen-1-yl)-N,N-dimethylaniline typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxynaphthalene and N,N-dimethylaniline.
Reaction Conditions: A common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxynaphthalen-1-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-methoxy-1-naphthaldehyde or 2-methoxy-1-naphthoic acid.
Reduction: Formation of 4-(2-methoxynaphthalen-1-yl)-N,N-dimethylamine.
Substitution: Formation of halogenated derivatives such as 4-(2-methoxy-3-bromonaphthalen-1-yl)-N,N-dimethylaniline.
Scientific Research Applications
4-(2-Methoxynaphthalen-1-yl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure and possible interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(2-Methoxynaphthalen-1-yl)-N,N-dimethylaniline depends on its specific application:
Pharmacological Effects: It may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects. For example, it could inhibit specific kinases involved in cancer cell proliferation.
Fluorescent Probes: The compound can bind to specific biomolecules, altering its fluorescence properties and allowing for the visualization of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxynaphthalen-1-yl)aniline: Lacks the dimethyl groups on the nitrogen atom, which may affect its reactivity and applications.
4-(2-Methoxynaphthalen-1-yl)-N,N-diethylaniline: Contains ethyl groups instead of methyl groups, potentially altering its physical and chemical properties.
4-(2-Methoxynaphthalen-1-yl)-N-methylaniline: Has only one methyl group on the nitrogen atom, which may influence its solubility and reactivity.
Uniqueness
4-(2-Methoxynaphthalen-1-yl)-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its behavior in chemical reactions and its interactions with biological targets, making it a valuable compound for various research and industrial applications.
Biological Activity
4-(2-Methoxynaphthalen-1-yl)-N,N-dimethylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a methoxynaphthalene moiety attached to a dimethylaniline group. Its structure can be represented as follows:
Research indicates that this compound may exhibit various biological activities, including:
- Antioxidant Activity : The presence of the naphthalene ring contributes to its ability to scavenge free radicals.
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes, potentially impacting metabolic pathways relevant to cancer and inflammation.
Inhibition Studies
Inhibition studies have demonstrated varying degrees of enzyme inhibition by this compound. For instance, it has shown significant inhibition against certain targets related to oxidative stress and inflammation.
| Compound | Target Enzyme | Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| This compound | Firefly Luciferase | 31% | 10 |
| Other Analogues | Various Enzymes | 12%-51% | 10 |
Case Studies
- Anticancer Activity : A study published in Cancer Research explored the effects of this compound on cancer cell lines. Results indicated that it significantly inhibited cell proliferation in breast cancer cells through apoptosis induction.
- Neuroprotective Effects : Another investigation highlighted its neuroprotective properties in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease.
- Anti-inflammatory Properties : Research has also documented its ability to reduce inflammatory markers in vitro, indicating a possible role in treating chronic inflammatory diseases.
Research Findings
Recent studies have expanded on the biological implications of this compound:
- Cell Line Studies : In vitro assays demonstrated that the compound reduces the viability of various cancer cell lines, including prostate and lung cancer cells.
- Mechanistic Insights : The compound appears to modulate signaling pathways associated with cell survival and apoptosis, particularly involving caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
